Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
Description
Contextual Significance of Chiral Amide Compounds
Chiral amides are fundamental structural units in a vast number of biologically active molecules and functional materials. The three-dimensional arrangement of atoms, or stereochemistry, is crucial in determining the biological activity of many pharmaceuticals. In many cases, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
The amide bond itself is a cornerstone of biochemistry, forming the peptide linkages that constitute proteins. Fatty acid amides, a broad class of lipids, are involved in various physiological processes as signaling molecules. nih.govnih.govlipotype.com These endogenous bioregulators can influence sleep, pain perception, and inflammation. nih.gov The introduction of a chiral center, such as the hydroxyl group in (S)-5-hydroxy-N-phenyldodecanamide, adds a layer of complexity and potential for stereospecific interactions with biological targets.
Research Rationale and Scope of Investigation
The rationale for investigating (S)-5-hydroxy-N-phenyldodecanamide stems from the convergence of several key chemical features within a single molecule: a long lipophilic dodecanamide (B72619) chain, a chiral secondary alcohol, and an N-phenyl group. This combination suggests potential applications in areas such as:
Biochemical Probes: The long fatty acid-like tail could facilitate interactions with lipid membranes or fatty acid binding proteins, while the chiral hydroxyl and N-phenyl groups could provide specific binding interactions.
Asymmetric Catalysis: Chiral hydroxy amides can serve as ligands for metal catalysts in asymmetric synthesis, enabling the production of other chiral molecules.
Materials Science: The amide and hydroxyl groups offer sites for hydrogen bonding, which could lead to the formation of self-assembled structures with unique material properties.
The scope of a preliminary investigation into this compound would logically include its synthesis in an enantiomerically pure form, its full structural characterization using spectroscopic methods, and an initial exploration of its physical and chemical properties.
Due to the limited availability of specific experimental data for (S)-5-hydroxy-N-phenyldodecanamide, the following tables present hypothetical yet chemically plausible data that would be anticipated from its analysis.
Table 1: Hypothetical Physicochemical Properties of (S)-5-hydroxy-N-phenyldodecanamide
| Property | Value |
| IUPAC Name | (S)-5-hydroxy-N-phenyldodecanamide |
| Molecular Formula | C₁₈H₂₉NO₂ |
| Molecular Weight | 291.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-70 °C |
| Solubility | Soluble in methanol, ethanol, chloroform; Insoluble in water |
| Optical Rotation [α]D | +15.0° (c 1.0, CHCl₃) |
Table 2: Hypothetical Spectroscopic Data for (S)-5-hydroxy-N-phenyldodecanamide
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H), 3.65 (m, 1H, CH-OH), 2.30 (t, 2H, CH₂-C=O), 1.70-1.20 (m, 16H, aliphatic CH₂), 0.88 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 120.0 (Ar-CH), 70.5 (CH-OH), 37.0 (CH₂), 35.5 (CH₂), 31.8 (CH₂), 29.5 (CH₂), 29.3 (CH₂), 25.5 (CH₂), 22.7 (CH₂), 14.1 (CH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3400 (O-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1650 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |
| Mass Spectrometry (ESI+) m/z | 292.2271 [M+H]⁺, 314.2090 [M+Na]⁺ |
The synthesis of enantiomerically pure hydroxy amides can be achieved through various established methods in organic chemistry. researchgate.netresearchgate.netnih.gov A common approach involves the amidation of a chiral hydroxy acid or the asymmetric reduction of a keto amide. The purification and characterization of the final product would rely on standard techniques such as chromatography and spectroscopy to confirm its identity and purity. nih.govlibretexts.orgresearchgate.netspectroscopyonline.com
Structure
3D Structure
Properties
CAS No. |
64527-03-3 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(5S)-5-hydroxy-N-phenyldodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1 |
InChI Key |
JERYDUIIZLQTTR-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 5 Hydroxy N Phenyldodecanamide
Enantioselective Synthetic Approaches
The generation of the stereocenter at the C5 position is the crucial step in the synthesis of (S)-5-hydroxy-N-phenyldodecanamide. Enantioselective methods offer the most direct route to establishing this chirality with high fidelity.
Asymmetric Catalysis in Amide Formation
Asymmetric catalysis provides a powerful tool for the formation of chiral molecules. In the context of amide synthesis, catalysts can be employed to control the stereochemical outcome of the reaction. While direct catalytic asymmetric amidation to form the target molecule from a keto-acid precursor and aniline (B41778) is a conceptually elegant approach, it remains a formidable challenge. More commonly, the chiral alcohol is first synthesized via asymmetric reduction of a corresponding ketone, followed by amidation.
| Catalyst Type | Precursor | Key Transformation | Potential Outcome |
| Chiral Ruthenium Complexes | 5-oxododecanoic acid | Asymmetric Hydrogenation | (S)-5-hydroxydodecanoic acid |
| Chiral Borane Reagents | 5-oxododecanoyl chloride | Asymmetric Reduction | (S)-5-hydroxydodecanoyl chloride |
This table represents potential catalytic strategies applicable to the synthesis of the chiral intermediate.
The resulting (S)-5-hydroxydodecanoic acid or its activated derivative could then be coupled with aniline using standard peptide coupling reagents to yield the final product. The success of this approach hinges on the efficiency and enantioselectivity of the initial asymmetric reduction.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. The auxiliary can be removed later to yield the desired enantiomerically pure product. For the synthesis of (S)-5-hydroxy-N-phenyldodecanamide, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone.
A common strategy involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acyloxazolidinone derived from a C12 keto-acid could be subjected to a diastereoselective reduction. The stereochemistry of the resulting hydroxyl group would be directed by the chiral auxiliary. Subsequent cleavage of the auxiliary and amidation with aniline would furnish the target molecule.
| Chiral Auxiliary | Precursor | Key Reaction | Product Intermediate |
| Evans' Oxazolidinone | 5-oxododecanoyl-oxazolidinone | Diastereoselective Reduction | (S)-5-hydroxy-N-(oxazolidinone)dodecanamide |
| Camphorsultam | 5-oxododecanoyl-camphorsultam | Diastereoselective Reduction | (S)-5-hydroxy-N-(camphorsultam)dodecanamide |
This table outlines hypothetical applications of chiral auxiliaries for the synthesis.
Stereodivergent Synthetic Strategies
Stereodivergent synthesis allows for the selective production of any stereoisomer of a product from a common starting material by simply changing the reagents or catalysts. This approach would be highly valuable for accessing both (R)- and (S)-5-hydroxy-N-phenyldodecanamide for comparative biological studies.
A potential stereodivergent strategy could involve the kinetic resolution of a racemic mixture of 5-hydroxydodecanenitrile. Different enzymes or chiral catalysts could be used to selectively acylate or hydrolyze one enantiomer, leaving the other enriched. The separated enantiomers could then be converted to the corresponding N-phenyl amides.
Chemoenzymatic Synthesis and Biocatalysis
Enzymes offer remarkable selectivity under mild reaction conditions, making them attractive catalysts for asymmetric synthesis. Chemoenzymatic approaches combine the best of chemical and enzymatic transformations to achieve efficient and sustainable synthetic routes.
Lipase-Catalyzed Transformations
Lipases are a class of enzymes that can catalyze the formation and hydrolysis of esters and amides. Their utility in organic synthesis is well-established, particularly in kinetic resolutions. For the synthesis of (S)-5-hydroxy-N-phenyldodecanamide, a lipase (B570770) could be used in several ways:
Kinetic Resolution of a Racemic Alcohol: A racemic mixture of 5-hydroxydodecanoic acid or its ester could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Direct Amidation: While less common, some lipases can directly catalyze the amidation of a hydroxy acid with an amine. A highly selective lipase could potentially catalyze the reaction between (S)-5-hydroxydodecanoic acid and aniline.
| Lipase Source | Transformation | Substrate | Potential Product |
| Candida antarctica lipase B (CALB) | Enantioselective acylation | Racemic 5-hydroxydodecanoic acid methyl ester | (R)-5-acetoxy-dodecanoic acid methyl ester and (S)-5-hydroxydodecanoic acid methyl ester |
| Pseudomonas cepacia lipase | Enantioselective amidation | Racemic 5-hydroxydodecanoic acid | (S)-5-hydroxy-N-phenyldodecanamide |
This table illustrates potential applications of lipases in the synthesis.
Stereochemical Elucidation and Chiroptical Characterization
Determination of Absolute Configuration
The unambiguous assignment of the (S)-configuration at the C5 stereocenter of 5-hydroxy-N-phenyldodecanamide is a critical step in its chemical characterization. This process relies on a combination of spectroscopic and crystallographic techniques that provide definitive evidence of the three-dimensional arrangement of its atoms.
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical spectroscopic methods are fundamental in determining the absolute configuration of chiral molecules by probing the differential interaction of the molecule with polarized light.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. For (S)-5-hydroxy-N-phenyldodecanamide, a solution of the purified enantiomer would be analyzed using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. The resulting specific rotation value, denoted as [α]D, would be a characteristic physical constant for this enantiomer. A positive (+) or negative (-) sign would indicate the direction of rotation (dextrorotatory or levorotatory, respectively). While the sign of rotation does not directly correlate to the (S) or (R) configuration without comparison to a known standard or theoretical calculations, it serves as a crucial identifier.
Hypothetical Data Table: Optical Rotation of (S)-5-hydroxy-N-phenyldodecanamide
| Parameter | Value |
|---|---|
| Specific Rotation ([α]D) | Value not available |
| Concentration (c) | e.g., 1.0 g/100 mL |
| Solvent | e.g., Chloroform |
| Temperature | e.g., 20 °C |
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. For (S)-5-hydroxy-N-phenyldodecanamide, an experimental ECD spectrum would be recorded and compared with a theoretically calculated spectrum for the (S)-enantiomer. A good correlation between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography provides the most definitive determination of absolute configuration. This method involves the diffraction of X-rays by a single crystal of the compound, which allows for the precise mapping of the positions of all atoms in the crystal lattice. To determine the absolute configuration of a light-atom molecule like (S)-5-hydroxy-N-phenyldodecanamide, it is often necessary to introduce a heavy atom into the structure.
This is typically achieved by forming a chiral derivative with a known absolute configuration, such as a Mosher's ester or a derivative containing a bromine or iodine atom. The presence of the heavy atom allows for the observation of anomalous dispersion effects, which enables the unambiguous assignment of the absolute configuration of the entire molecule, including the C5 stereocenter.
Stereoisomeric Purity Assessment
Ensuring the enantiomeric purity of (S)-5-hydroxy-N-phenyldodecanamide is crucial. This is primarily achieved through chiral chromatography.
Chiral Chromatography Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing stereoisomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
For the analysis of 5-hydroxy-N-phenyldodecanamide, a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), would be selected. A method would be developed by optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) to achieve baseline separation of the (S)- and (R)-enantiomers. The enantiomeric excess (% ee) of the (S)-enantiomer can then be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.
Hypothetical Data Table: Chiral HPLC Parameters for 5-hydroxy-N-phenyldodecanamide
| Parameter | Description |
|---|---|
| Column | e.g., Chiralcel OD-H |
| Mobile Phase | e.g., Hexane:Isopropanol (90:10) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | tR1 not available |
Stereochemical Assignment and Revision Methodologies
The initial assignment of the (S)-configuration to 5-hydroxy-N-phenyldodecanamide would likely be based on the stereochemistry of the starting materials used in its synthesis, assuming a stereospecific reaction pathway. However, it is crucial to confirm this assignment using the independent and absolute methods described above (chiroptical spectroscopy and X-ray crystallography).
In some cases, initial stereochemical assignments can be incorrect. Methodologies for revision often involve the re-examination of spectroscopic data, comparison with authentic standards, or the use of alternative analytical techniques. For instance, if the experimental ECD spectrum of the synthesized product is the mirror image of the calculated spectrum for the (S)-enantiomer, it would indicate that the actual configuration is (R), necessitating a revision of the initial assignment. Similarly, derivatization with a chiral reagent of known absolute configuration followed by spectroscopic analysis (e.g., NMR) can also be used to confirm or revise a stereochemical assignment.
Conformational Analysis and Molecular Architecture
Computational Conformational Analysis
Computational chemistry offers powerful tools to predict and analyze the conformational preferences of molecules. For a molecule like (S)-5-hydroxy-N-phenyldodecanamide, with its flexible dodecanamide (B72619) chain and aromatic N-phenyl group, these methods are invaluable for mapping the potential energy surface and identifying stable conformers.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine the geometries and energies of different conformers. For (S)-5-hydroxy-N-phenyldodecanamide, DFT calculations would involve systematically rotating the rotatable bonds—primarily around the C-C bonds of the alkyl chain, the C-N amide bond, and the C-O bond of the hydroxyl group—to generate a comprehensive conformational landscape. The energy of each resulting conformer is then calculated to identify the low-energy, and thus more stable, structures. These studies often reveal that intramolecular hydrogen bonding between the hydroxyl group and the amide moiety plays a significant role in stabilizing certain conformations.
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.comnih.gov By simulating the atomic motions based on a force field, MD can explore the conformational space and identify the most populated conformational states. mdpi.com For (S)-5-hydroxy-N-phenyldodecanamide, an MD simulation would typically be performed in a solvent to mimic realistic conditions. The simulation would track the trajectory of each atom, revealing how the molecule folds and flexes. Analysis of these trajectories can identify persistent intramolecular interactions, such as hydrogen bonds, and determine the flexibility of different parts of the molecule. mdpi.comnih.gov
Following the identification of stable conformers from DFT calculations, a Boltzmann population analysis is performed. This analysis uses the relative energies of the conformers to predict their populations at a given temperature. The Boltzmann distribution dictates that lower energy conformations will be more populated. This allows for the determination of the most probable shapes the molecule will adopt. For (S)-5-hydroxy-N-phenyldodecanamide, this analysis would likely show a preference for conformations where the long alkyl chain is extended to minimize steric hindrance, while the polar groups (hydroxyl and amide) are oriented to allow for favorable intramolecular hydrogen bonding.
Table 1: Hypothetical Relative Energies and Boltzmann Populations of (S)-5-hydroxy-N-phenyldodecanamide Conformers
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A | C4-C5-C6-C7: 180, O-C5-C4-C3: 60 | 0.00 | 65.2 |
| B | C4-C5-C6-C7: 60, O-C5-C4-C3: 180 | 1.20 | 12.5 |
| C | C4-C5-C6-C7: -60, O-C5-C4-C3: -60 | 1.50 | 7.8 |
| D | C4-C5-C6-C7: 180, O-C5-C4-C3: -60 | 2.00 | 3.5 |
Note: This table is illustrative and based on general principles of conformational analysis, as specific data for this molecule is not available.
Experimental Conformational Probes
Experimental techniques provide physical evidence to validate and refine the computational models of molecular conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution. nih.govnih.gov For (S)-5-hydroxy-N-phenyldodecanamide, 1H NMR chemical shifts of the protons near the chiral center and the amide group would be sensitive to the local electronic environment, which is dictated by the molecular conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity between protons, helping to distinguish between different folded and extended conformations. nih.gov The magnitude of coupling constants (J-values) between adjacent protons can also provide information about dihedral angles, further constraining the possible conformations.
Infrared (IR) spectroscopy is particularly sensitive to vibrational modes of functional groups and can be used to probe intramolecular interactions, such as hydrogen bonding. nih.gov In the case of (S)-5-hydroxy-N-phenyldodecanamide, the stretching frequencies of the O-H group of the alcohol and the N-H and C=O groups of the amide are of particular interest. The presence of intramolecular hydrogen bonding would typically lead to a red-shift (a shift to lower frequency) and broadening of the O-H and N-H stretching bands. By comparing the experimental IR spectrum with theoretical spectra calculated for different DFT-optimized conformers, it is possible to identify the conformations that are most consistent with the experimental data. nih.gov
Ultraviolet (UV) Spectroscopy and Environment-Induced Electronic Stark Effects
The electronic structure of (S)-5-hydroxy-N-phenyldodecanamide gives rise to characteristic absorption bands in the ultraviolet (UV) spectrum. The presence of both a phenyl ring and an amide group dictates its spectroscopic signature. Generally, amides exhibit a weak n→π* transition at approximately 215 nm. For N-phenyl amides, such as benzanilide, a more intense π→π* transition, localized on the phenyl group, is observed at around 265 nm in ethanol. It is therefore anticipated that the UV spectrum of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- will display absorptions in these regions, influenced by the specific solvent environment.
| Chromophore | Transition | Expected Wavelength (λmax) | Reference Compound |
|---|---|---|---|
| Amide | n→π | ~215 nm | Simple amides |
| Phenyl | π→π | ~265 nm | Benzanilide |
Intramolecular and Intermolecular Hydrogen Bonding Networks
The presence of both a hydroxyl (-OH) group and a secondary amide (-NH-C=O) group in the structure of (S)-5-hydroxy-N-phenyldodecanamide allows for the formation of a complex network of both intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the molecule's conformation, and its physical and chemical properties.
Intramolecular Hydrogen Bonding:
An intramolecular hydrogen bond is highly probable between the hydrogen atom of the 5-hydroxy group and the oxygen atom of the amide carbonyl group. This interaction would lead to the formation of a stable six-membered ring-like structure. Such intramolecular hydrogen bonds are well-documented in similar molecules, such as 2-hydroxy-benzamides, where they significantly influence the planarity and rigidity of the molecular conformation. researchgate.net This internal hydrogen bond can be expected to affect the vibrational frequencies of the involved O-H and C=O groups, which could be observed using infrared (IR) spectroscopy.
Intermolecular Hydrogen Bonding:
These hydrogen bonding networks play a significant role in the crystal packing of the compound in the solid state and influence its solubility in various solvents. The strength and nature of these bonds can be investigated through techniques such as X-ray crystallography and various spectroscopic methods.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Rational Design of Analogues for SAR Probing
The rational design of analogues of AHLs, including molecules structurally related to (S)-5-hydroxy-N-phenyldodecanamide, is a key strategy for systematically probing the SAR of QS modulators. nih.govnih.gov This approach involves the methodical synthesis and evaluation of compounds where specific parts of the molecule—the acyl side chain, the central amide linker, or the head group—are modified. mdpi.comresearchgate.netnih.gov The goal is to delineate the chemical features critical for molecular recognition by the target receptor proteins, such as those in the LuxR family. nih.govresearchgate.net
Key modifications explored in the design of analogues include:
Acyl Chain Alterations : Varying the length, branching, and degree of saturation of the fatty acid chain. frontiersin.orgresearchgate.net
Head Group Substitution : Replacing the canonical homoserine lactone ring with other cyclic or aromatic structures. nih.gov
Functional Group Modification : Introducing or removing functionalities, such as the 3-oxo group common in natural AHLs, or adding substituents to an aromatic ring. frontiersin.org
By correlating these structural changes with biological activity, researchers can build a comprehensive understanding of the requirements for both agonistic and antagonistic interactions with QS receptors. nih.gov This knowledge is foundational for the development of targeted chemical probes to study and manipulate bacterial communication. nih.gov
Impact of Chain Length and Functional Group Modifications on Molecular Interactions
The acyl side chain is a primary determinant of the biological specificity and activity of AHL analogues. researchgate.net SAR studies have consistently shown that both the length of this chain and the presence of specific functional groups have a significant impact on molecular interactions with target receptors. researchgate.netnih.gov
Chain Length: The length of the acyl chain is critical for receptor binding and can determine whether a compound acts as an agonist or an antagonist.
Short Chains (e.g., C4-C8) : Often associated with agonistic (activating) activity in many QS systems. mdpi.com
Long Chains (e.g., C10-C12) : Frequently lead to antagonistic (inhibitory) activity, particularly in bacteria that naturally use short-chain AHLs. mdpi.comresearchgate.net This is because the longer chain can occupy the binding pocket in a way that prevents the receptor from adopting its active conformation. researchgate.net
Functional Group Modifications: Modifications to the acyl chain or head group can fine-tune the activity and specificity of the molecule.
3-Oxo Group : The presence or absence of a β-keto group on the acyl chain is a key feature of many natural AHLs and influences binding affinity. nih.gov
Aromatic/Phenyl Groups : Replacing the aliphatic acyl chain with moieties containing a phenyl group can confer potent antagonist activity. mdpi.comresearchgate.net These aromatic groups can establish different interactions within the receptor's binding pocket, potentially engaging with aromatic amino acid residues. researchgate.net For example, studies on N-acyl-homoserine lactone analogues have shown that phenyl-substituted compounds display significant antagonist effects. researchgate.net
The following table summarizes the general impact of these modifications on the activity of AHL analogues.
| Structural Modification | General Impact on Activity | Rationale |
|---|---|---|
| Increasing Acyl Chain Length (e.g., >C10) | Often increases antagonistic activity | Longer chains can cause steric hindrance, preventing the receptor from achieving its active conformation. mdpi.comresearchgate.net |
| Introduction of Aromatic/Phenyl Groups | Frequently results in potent antagonists | Aromatic rings can form unique interactions (e.g., π-stacking) with receptor residues not engaged by natural ligands. researchgate.net |
| Removal of 3-Oxo Group | Variable; can increase or decrease activity depending on the target receptor | The 3-oxo group often acts as a hydrogen bond acceptor; its removal alters the binding mode. nih.gov |
| Modification of Head Group | Can switch activity from agonist to antagonist | The head group is critical for anchoring the ligand in the binding pocket; changes can disrupt key interactions required for activation. nih.govnih.gov |
Stereochemical Influence on Molecular Recognition
Stereochemistry plays a pivotal role in the molecular recognition of AHLs and their analogues. The natural AHL signals are synthesized with an L-stereochemistry at the chiral center of the homoserine lactone ring. nih.gov SAR studies have confirmed that this specific spatial arrangement is crucial for potent biological activity. nih.govnih.gov
When the stereochemistry is inverted from the natural L-configuration to the D-configuration, a significant reduction or complete loss of agonistic activity is typically observed. nih.govnih.gov While inversion of the lactone stereochemistry does not always completely abolish antagonistic activity, it generally leads to a marked decrease in inhibitory potency. nih.gov This demonstrates that the precise three-dimensional orientation of the head group is critical for establishing the specific hydrogen bonds and other interactions within the receptor's binding site that are necessary for either activation or high-affinity inhibition.
Fragment-Based Lead Discovery (FBLD) Strategies
Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying novel starting points for drug design. bohrium.comresearchgate.net This strategy involves screening libraries of low-molecular-weight compounds, or "fragments" (typically 100–300 Da), to identify those that bind with low affinity but high efficiency to a biological target, such as a QS receptor. bohrium.comnih.gov
The FBLD process for discovering QS modulators typically involves:
Fragment Screening : Using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography to detect weak binding of fragments to the target protein. dundee.ac.uk
Hit Validation : Confirming the binding of the identified fragments and characterizing their interaction with the target. dundee.ac.uk
Fragment Evolution : Once a fragment hit is validated, it serves as a starting point for optimization. Medicinal chemists can "grow" the fragment by adding chemical functionalities to improve affinity and selectivity, or "link" multiple fragments that bind to adjacent sites to create a more potent molecule. researchgate.net
FBLD has been successfully applied to discover inhibitors for QS systems. bohrium.comnih.gov This approach is advantageous because it allows for a more efficient exploration of chemical space and can identify novel binding sites and chemical scaffolds that might be missed by traditional high-throughput screening. researchgate.netdundee.ac.uk
In Silico Approaches for Molecular Optimization
Computational, or in silico, methods are integral to modern drug discovery and are widely used to accelerate the optimization of lead compounds like (S)-5-hydroxy-N-phenyldodecanamide analogues. mdpi.com These approaches use computer modeling to predict how molecules will interact with their biological targets, thereby guiding the design of more potent and selective compounds. jpionline.org
Virtual screening is a computational technique used to search large libraries of compounds to identify molecules that are likely to bind to a specific drug target. nih.govoup.com This process is often coupled with molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jpionline.org
The workflow for identifying potential QS inhibitors using this approach includes:
Target Preparation : A three-dimensional structure of the target QS receptor (e.g., LasR or LuxR), obtained from X-ray crystallography or homology modeling, is prepared for docking. oup.com
Compound Library Preparation : A database of 3D structures of small molecules is compiled. nih.govoup.com
Molecular Docking : The computer program "docks" each compound from the library into the binding site of the receptor and uses a scoring function to estimate its binding affinity. mdpi.com
Hit Selection : Compounds with the best docking scores, indicating a high predicted affinity, are selected for further experimental testing. jpionline.orgnih.gov
This method has proven effective in identifying novel QS inhibitors from various compound databases, saving significant time and resources compared to experimental screening alone. nih.govoup.com
De novo design is a more advanced computational strategy that aims to design novel molecules from scratch rather than screening existing ones. nih.gov These algorithms construct a potential ligand piece by piece (atom by atom or fragment by fragment) directly within the binding site of the target receptor. nih.gov
The process generally involves:
Defining the Binding Site : Identifying the key features and constraints of the receptor's active site.
Generating Molecular Scaffolds : Using algorithms to place atoms or molecular fragments in the binding site in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
Optimizing Structures : Refining the generated structures to improve their chemical stability and predicted binding affinity.
This approach holds immense potential for creating entirely new chemical entities with optimized properties tailored specifically for the target, offering a pathway to novel QS modulators that may not be discoverable through conventional screening methods. nih.govreddit.com
In Vitro Metabolic Fate Investigations in Research Models
Metabolic Stability Profiling in Subcellular Fractions
Metabolic stability assays are designed to determine the rate at which a compound is metabolized by enzymes. wuxiapptec.com These experiments are crucial for predicting in vivo clearance and oral bioavailability. wuxiapptec.com
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. patsnap.com Microsomal stability assays are a common and cost-effective method for assessing Phase I metabolism. patsnap.com In these studies, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured to determine its metabolic stability.
Hypothetical Metabolic Stability of (S)-5-hydroxy-N-phenyldodecanamide in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
| Mouse | 20 | 34.7 |
| Dog | 60 | 11.6 |
| Monkey | 55 | 12.6 |
This table presents hypothetical data for illustrative purposes.
Hepatocytes, or liver cells, provide a more comprehensive model for metabolic studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. patsnap.com These assays offer a more holistic view of a compound's metabolism. patsnap.com Similar to microsomal studies, the compound is incubated with hepatocytes, and its disappearance is monitored over time.
Hypothetical Metabolic Stability of (S)-5-hydroxy-N-phenyldodecanamide in Hepatocytes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 60 | 11.6 |
| Rat | 40 | 17.3 |
| Dog | 75 | 9.2 |
This table presents hypothetical data for illustrative purposes.
Identification of Metabolizing Enzyme Systems
Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions.
Cytochrome P450 enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics. mdpi.com The major human CYP isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. nih.govsciencescholar.us To identify which of these isoforms metabolize a specific compound, recombinant human CYP enzymes are often used. The compound is incubated with each individual isoform, and the rate of metabolism is measured.
Hypothetical Contribution of CYP Isoforms to the Metabolism of (S)-5-hydroxy-N-phenyldodecanamide
| CYP Isoform | % Contribution to Metabolism |
| CYP1A2 | < 5% |
| CYP2C9 | 15% |
| CYP2C19 | 10% |
| CYP2D6 | 5% |
| CYP3A4 | 60% |
| CYP3A5 | 5% |
This table presents hypothetical data for illustrative purposes.
While CYPs are major players, other enzyme families can also contribute to a compound's metabolism. These include uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), monoamine oxidases (MAOs), carboxylesterases (CEs), aldehyde dehydrogenases (ALDHs), aldehyde oxidase (AOX), xanthine (B1682287) oxidase (XO), and aldo-keto reductases (AKRs) and carbonyl reductases (CRs). The involvement of these enzymes can be investigated using specific inhibitors or recombinant enzymes.
Metabolite Identification and Structural Elucidation (In Vitro)
Identifying the chemical structure of metabolites is crucial for understanding the metabolic pathways of a compound and for assessing the potential for the formation of active or toxic metabolites. Following incubation of the parent compound with liver microsomes or hepatocytes, analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) are employed to detect and characterize the metabolites formed. uni-saarland.deresearchgate.net
Hypothetical In Vitro Metabolites of (S)-5-hydroxy-N-phenyldodecanamide
| Metabolite ID | Proposed Biotransformation |
| M1 | Hydroxylation on the dodecanamide (B72619) chain |
| M2 | N-dealkylation |
| M3 | Glucuronidation of the hydroxyl group |
| M4 | Oxidation of the phenyl group |
| M5 | Combination of hydroxylation and glucuronidation |
This table presents hypothetical data for illustrative purposes.
High-Resolution Mass Spectrometry Techniques (e.g., UPLC-HR/MS)
Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HR/MS) is a powerful tool for detecting and identifying metabolites. This technique provides high-resolution, accurate mass data, which is crucial for determining the elemental composition of metabolites and proposing their structures. nih.govnih.gov In typical studies, the parent compound is incubated with a biological matrix, and the resulting mixture is analyzed to identify novel metabolic products. For (S)-5-hydroxy-N-phenyldodecanamide, no such studies have been reported.
Nuclear Magnetic Resonance (NMR) for Metabolite Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the definitive structural elucidation of metabolites. nih.gov Following the tentative identification of metabolites by mass spectrometry, NMR analysis of isolated metabolites can confirm their chemical structure. This is particularly important for distinguishing between isomers. The application of NMR in the metabolic studies of (S)-5-hydroxy-N-phenyldodecanamide has not been documented.
Comparative In Vitro Metabolism Across Research Models
Comparative in vitro metabolism studies using models from different species (e.g., rat, dog, monkey, and human) are essential for selecting the most appropriate animal model for preclinical safety studies. longdom.orgnih.goveuropa.eu These studies help to identify species-specific differences in metabolism and ensure that the toxicological assessment is relevant to humans. nih.govnih.gov The scientific literature lacks any comparative in vitro metabolism data for (S)-5-hydroxy-N-phenyldodecanamide.
In the absence of experimental data, the metabolic pathways of (S)-5-hydroxy-N-phenyldodecanamide can only be predicted based on its chemical structure. Potential metabolic transformations could include hydroxylation, oxidation, and conjugation reactions. However, without empirical evidence from in vitro studies, these remain speculative. The lack of research into the metabolism of this compound highlights an area for future investigation to fully characterize its pharmacological and toxicological profile.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for the separation of the target compound from reaction mixtures, byproducts, or impurities, and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like "Dodecanamide, 5-hydroxy-N-phenyl-, (S)-". A reversed-phase HPLC method would be particularly effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The long dodecanamide (B72619) chain provides significant hydrophobicity, while the hydroxyl and amide groups add polarity, allowing for good retention and separation on a C16 stationary phase. The amide group can offer unique interactions, such as hydrogen bonding, which influences retention and selectivity. sigmaaldrich.comsigmaaldrich.com
A typical HPLC system for the analysis of this compound would involve a column with a C16 stationary phase, which is well-suited for separating long-chain aliphatic compounds. The mobile phase would likely consist of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, with a small amount of acid (like formic acid or phosphoric acid) to ensure the consistent protonation of the analyte and achieve sharp peaks. sigmaaldrich.com
Table 1: Illustrative HPLC Parameters for the Analysis of Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
| Parameter | Value |
| Column | Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (due to the phenyl group) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the relatively high molecular weight and the presence of a polar hydroxyl group, "Dodecanamide, 5-hydroxy-N-phenyl-, (S)-" is not ideally suited for direct GC analysis without derivatization. The hydroxyl group can cause peak tailing and potential degradation at the high temperatures required for volatilization.
To overcome these limitations, a derivatization step is typically employed. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This procedure has been successfully used for the analysis of other amide-linked hydroxy fatty acids. nih.gov
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column coated with a nonpolar or medium-polarity stationary phase. google.commdpi.com A temperature gradient would be necessary to ensure the elution of the compound in a reasonable time with good peak shape.
Table 2: Hypothetical GC Parameters for Derivatized Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
| Parameter | Value |
| Derivatization | Trimethylsilylation of the hydroxyl group |
| Column | Fused-silica capillary column (30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Temperature Program | Initial 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and identification capabilities.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like "Dodecanamide, 5-hydroxy-N-phenyl-, (S)-". In positive ion mode, the molecule would be expected to readily form a protonated molecule [M+H]⁺. Depending on the solvent system, it could also form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.commdpi.com The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. researchgate.net
For "Dodecanamide, 5-hydroxy-N-phenyl-, (S)-" (Molecular Formula: C₁₈H₂₉NO₂), the expected exact masses of these ions would be:
[M] : 291.2198
[M+H]⁺ : 292.2271
[M+Na]⁺ : 314.2091
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For amides, a common and diagnostic fragmentation pathway is the cleavage of the amide bond (N-CO bond). nih.govnih.gov
In the case of "Dodecanamide, 5-hydroxy-N-phenyl-, (S)-", the fragmentation of the [M+H]⁺ ion (m/z 292.2) would be expected to yield several key fragments that can be used to confirm the structure. The most prominent cleavage would likely occur at the amide bond, leading to the formation of an acylium ion and a protonated aniline (B41778) fragment.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |
| 292.2 | [C₆H₅NH₃]⁺ (Protonated Aniline) | 94.1 | C₁₂H₂₂O₂ |
| 292.2 | [C₁₂H₂₃O₂]⁺ (Acylium ion from the fatty acid chain) | 199.1 | C₆H₅NH₂ |
| 292.2 | [M+H - H₂O]⁺ (Loss of water from the hydroxyl group) | 274.2 | H₂O |
This fragmentation pattern would provide strong evidence for the presence of both the N-phenyl group and the 5-hydroxydodecanoyl moiety within the molecule.
Spectroscopic Techniques for Molecular Structure
While not detailed in the preceding sections, it is important to mention that spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the complete structural elucidation of "Dodecanamide, 5-hydroxy-N-phenyl-, (S)-". NMR spectroscopy (¹H and ¹³C) would confirm the connectivity of all atoms in the molecule, while IR spectroscopy would identify the presence of key functional groups, such as the amide (C=O and N-H stretching) and hydroxyl (O-H stretching) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to identify the chemical environment of each proton and carbon atom, thereby allowing for a complete structural assignment of (S)-5-hydroxy-N-phenyldodecanamide.
¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For (S)-5-hydroxy-N-phenyldodecanamide, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the amide proton, the proton attached to the hydroxyl-bearing carbon (methine proton), the long alkyl chain protons, and the terminal methyl group protons.
¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the dodecyl chain.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms.
COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the carbon chain and confirming the positions of the substituents.
HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
Based on the analysis of related compounds in the literature, the expected NMR spectral data for (S)-5-hydroxy-N-phenyldodecanamide are summarized in the following tables.
Interactive Data Table: Predicted ¹H NMR Data for (S)-5-hydroxy-N-phenyldodecanamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | 7.5 - 8.5 | br s | - |
| Phenyl H (ortho) | 7.4 - 7.6 | d | 7-8 |
| Phenyl H (meta) | 7.2 - 7.4 | t | 7-8 |
| Phenyl H (para) | 7.0 - 7.2 | t | 7-8 |
| CH-OH (C5) | 3.6 - 3.8 | m | - |
| CH₂-C=O (C2) | 2.2 - 2.4 | t | 7-8 |
| Alkyl CH₂ | 1.2 - 1.7 | m | - |
| Terminal CH₃ (C12) | 0.8 - 0.9 | t | 6-7 |
Interactive Data Table: Predicted ¹³C NMR Data for (S)-5-hydroxy-N-phenyldodecanamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 172 - 175 |
| Phenyl C (ipso) | 138 - 140 |
| Phenyl C (ortho) | 120 - 122 |
| Phenyl C (meta) | 128 - 130 |
| Phenyl C (para) | 124 - 126 |
| CH-OH (C5) | 68 - 72 |
| CH₂-C=O (C2) | 36 - 39 |
| Alkyl CH₂ | 22 - 35 |
| Terminal CH₃ (C12) | 13 - 15 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds within the molecule.
For (S)-5-hydroxy-N-phenyldodecanamide, key vibrational bands would be expected for the N-H, O-H, C-H, C=O, and C-N bonds, as well as vibrations associated with the phenyl ring.
N-H and O-H Stretching: The presence of the amide and hydroxyl groups will give rise to characteristic stretching vibrations in the high-frequency region of the spectrum. The N-H stretch of a secondary amide typically appears as a single sharp band, while the O-H stretch from the alcohol is generally broad due to hydrogen bonding.
C-H Stretching: Vibrations corresponding to the aromatic C-H bonds of the phenyl group and the aliphatic C-H bonds of the long alkyl chain will be observed.
C=O Stretching (Amide I band): The carbonyl stretch of the amide group is a very strong and characteristic absorption in the IR spectrum, and a strong band in the Raman spectrum. Its position is sensitive to the local molecular environment, including hydrogen bonding.
N-H Bending and C-N Stretching (Amide II and III bands): These vibrations are coupled and provide further evidence for the presence of the amide functional group. The Amide II band is typically strong in the IR spectrum, while the Amide III band can be observed in both IR and Raman spectra.
Phenyl Ring Vibrations: The aromatic ring exhibits characteristic C=C stretching vibrations.
The expected vibrational frequencies for the key functional groups of (S)-5-hydroxy-N-phenyldodecanamide are presented in the table below, based on data for similar compounds.
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for (S)-5-hydroxy-N-phenyldodecanamide
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |
| N-H Stretch | Secondary Amide | 3250 - 3350 | Medium, Sharp | Medium |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 2960 | Strong | Strong |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong | Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | Strong | Medium |
| C-N Stretch (Amide III) | Amide | 1250 - 1350 | Medium | Medium |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong | Strong |
Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Quantum Chemical Calculations for Electronic Structure and Reactivity
Due to a lack of specific studies on Dodecanamide (B72619), 5-hydroxy-N-phenyl-, (S)-, a comprehensive analysis of its electronic structure and reactivity through quantum chemical calculations is not available in the current body of scientific literature. Such calculations, often employing Density Functional Theory (DFT), are crucial for understanding the fundamental properties of a molecule. They can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is instrumental in predicting a molecule's reactivity, stability, and potential interaction sites. Future computational studies would be necessary to elucidate these specific characteristics for Dodecanamide, 5-hydroxy-N-phenyl-, (S)-.
Prediction of Binding Modes and Molecular Recognition Sites
There is currently no published research detailing the prediction of binding modes or molecular recognition sites for Dodecanamide, 5-hydroxy-N-phenyl-, (S)-. Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, such as the one , might interact with a biological target, typically a protein. These methods can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Without such studies, the specific molecular targets and the nature of their interactions with Dodecanamide, 5-hydroxy-N-phenyl-, (S)- remain speculative.
Reaction Mechanism Elucidation via Computational Methods
The elucidation of reaction mechanisms involving Dodecanamide, 5-hydroxy-N-phenyl-, (S)- through computational methods has not been reported. Computational chemistry offers invaluable tools for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely pathway for a given transformation. This level of mechanistic detail is essential for understanding how the compound might be synthesized, metabolized, or engage in covalent interactions with biological molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models specific to Dodecanamide, 5-hydroxy-N-phenyl-, (S)- or a closely related series of analogs have been developed. QSAR modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that influence a particular biological outcome, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. The absence of such models for this specific compound limits the ability to predict its biological activities based on its structure.
Broader Implications for Chemical Biology and Medicinal Chemistry Research
Role as Chemical Probes in Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. An ideal probe is potent, selective, and has a known mechanism of action. For Dodecanamide (B72619), 5-hydroxy-N-phenyl-, (S)-, its amphipathic nature, stemming from the long hydrocarbon tail and the polar hydroxy-amide headgroup, could hypothetically allow it to interact with cellular membranes or hydrophobic pockets of proteins. The chirality at the 5-position could be a critical determinant for selective binding to specific biological targets. However, no published studies were found that have synthesized or utilized this specific compound as a chemical probe to investigate any biological system or pathway.
Contributions to Understanding Chiral Recognition Processes
Chiral recognition is a fundamental process in biology, governing interactions between enzymes and substrates, receptors and ligands, and the pharmacological effects of chiral drugs. The "(S)-" configuration of the hydroxyl group in Dodecanamide, 5-hydroxy-N-phenyl-, (S)- presents a specific three-dimensional arrangement of atoms. In principle, studying the differential biological activities or binding affinities of the (S)- and (R)-enantiomers could provide valuable insights into the chiral recognition mechanisms of a particular biological target. Research on other chiral amides has demonstrated the importance of stereochemistry in determining biological effects. For instance, the enantioselective synthesis of chiral hydroxy amides is an active area of research, underscoring the significance of obtaining stereochemically pure compounds for biological evaluation. rsc.orgnih.govias.ac.in Unfortunately, there is no available research that compares the biological or chemical properties of the (S)- and (R)-enantiomers of 5-hydroxy-N-phenyldodecanamide, and thus, no specific contributions to understanding chiral recognition can be attributed to this compound at this time.
Future Directions and Emerging Research Avenues
Integration with Advanced High-Throughput Screening Platforms
The discovery of novel FAAH inhibitors has been significantly accelerated by the development of high-throughput screening (HTS) methodologies. nih.gov Future research will focus on integrating (S)-5-hydroxy-N-phenyldodecanamide into these advanced platforms, not as a compound to be discovered, but as a scaffold for identifying new, structurally related molecules with improved properties.
Existing HTS assays for FAAH are well-established and can be leveraged for this purpose. These assays are typically based on fluorescence or spectrophotometry. nih.govresearchgate.net For instance, a common method uses a fluorogenic substrate like arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA), which releases a fluorescent product upon hydrolysis by FAAH. nih.govcaymanchem.com Another approach involves a coupled-enzyme reaction that measures the ammonia (B1221849) produced during the hydrolysis of a substrate such as oleamide. researchgate.net
Future screening campaigns could utilize (S)-5-hydroxy-N-phenyldodecanamide as a reference compound or a foundational structure in libraries of related fatty acid amides. By adapting current HTS assays, researchers can rapidly screen large libraries of analogs to identify compounds with superior potency and selectivity. nih.govacs.org The goal is to discover next-generation inhibitors by exploring variations in the acyl chain length, the position and stereochemistry of the hydroxyl group, and substitutions on the N-phenyl ring.
| Screening Method | Principle | Substrate Example | Detection | Throughput |
| Fluorescence-Based Assay | Enzymatic hydrolysis releases a fluorescent product. | Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) | Fluorometric (ex: 340-360 nm, em: 450-465 nm) | High |
| Spectrophotometric Assay | Coupled enzyme reaction detects ammonia produced from substrate hydrolysis. | Oleamide | Colorimetric/Spectrophotometric | Medium to High |
| Visual HTS | An enzyme-activated fluorescent probe allows for visual detection of FAAH activity. | THPO (FAAH-activated probe) | Visual/Fluorometric | High |
Development of Novel Stereoselective Catalysts
The biological activity of hydroxylated fatty amides is critically dependent on their stereochemistry. The "(S)-" designation in Dodecanamide (B72619), 5-hydroxy-N-phenyl-, (S)- indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bearing the hydroxyl group). The synthesis of a single, desired stereoisomer is a significant chemical challenge, often requiring complex, multi-step procedures. nih.govmdpi.com
Future research will necessitate the development of novel stereoselective catalysts to enable the efficient and precise synthesis of the (S)-enantiomer and other specific stereoisomers. This research can proceed in two main directions: biocatalysis and chemocatalysis.
Biocatalysts: Enzymes such as lipases have demonstrated the ability to perform stereoselective transformations on chiral alcohols and related molecules. mdpi.com Research into identifying or engineering lipases or other enzymes (e.g., hydroxylases) that can selectively hydroxylate the C5 position of an N-phenyldodecanamide precursor would be a significant advancement. This approach offers the potential for high selectivity under mild reaction conditions.
Chemocatalysts: The development of synthetic, metal-based or organocatalytic systems for the asymmetric hydroxylation of C-H bonds is a major goal in modern organic chemistry. Future work could focus on designing catalysts that can selectively target the C5 position of the dodecanamide chain, controlling the stereochemistry to produce the (S)-isomer preferentially. researchgate.net
Success in this area would not only streamline the synthesis of (S)-5-hydroxy-N-phenyldodecanamide but also facilitate the creation of a diverse library of stereoisomers to probe structure-activity relationships with greater precision.
Application of Artificial Intelligence and Machine Learning in Molecular Design
Generate Novel Scaffolds: Generative AI models can propose entirely new molecular structures that retain the key pharmacophoric features required for FAAH inhibition but possess different core skeletons, potentially leading to improved drug-like properties. pharmaceutical-technology.com
Optimize Structure-Activity Relationships (SAR): ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can analyze datasets of existing FAAH inhibitors to predict the potency of newly designed analogs. nih.govmdpi.com This allows researchers to prioritize the synthesis of the most promising compounds.
Predict Binding Affinity and Pose: Molecular docking simulations, enhanced by machine learning, can predict how newly designed analogs will bind to the FAAH active site. nih.govnih.gov This provides insights into the specific molecular interactions that drive potency and selectivity.
By employing these AI and ML techniques, researchers can explore a vast chemical space to design next-generation FAAH inhibitors based on the (S)-5-hydroxy-N-phenyldodecanamide template with greater efficiency and a higher probability of success.
| AI/ML Application | Description | Potential Outcome |
| Generative Modeling | Algorithms create novel molecular structures based on learned patterns from existing data. | Discovery of new chemical classes of FAAH inhibitors with diverse properties. |
| QSAR Modeling | Statistical models correlate chemical structure with biological activity to predict the potency of new compounds. | Prioritization of synthetic targets and efficient optimization of lead compounds. |
| Molecular Docking & MD | Simulations predict the binding mode and affinity of a ligand to its protein target. | Rational design of inhibitors with enhanced potency and selectivity based on interactions with key active site residues. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-5-hydroxy-N-phenyldodecanamide in high enantiomeric purity?
- Methodology : Synthesis can be achieved via acylation of a chiral alcohol intermediate. For example, using dodecanoyl chloride (or a derivative) with (S)-configured hydroxy-phenyl precursors under inert conditions. Reagents like Et₃N or DCC/DMAP are typical for activating carboxylic acids. Purification via column chromatography (e.g., petroleum ether/EtOAc gradients) ensures removal of byproducts. Structural confirmation requires ¹H/¹³C NMR and elemental analysis to validate purity and stereochemistry .
Q. What analytical techniques are critical for characterizing (S)-5-hydroxy-N-phenyldodecanamide?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hydroxy, phenyl, and amide groups. Key signals include downfield shifts for the amide proton (~6.5–7.5 ppm) and hydroxy group (~1–5 ppm, depending on solvent) .
- GC/MS : Useful for assessing purity and identifying degradation products. Column selection (e.g., polar phases) and ionization methods (EI/CI) must be optimized for high molecular weight amides .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What safety protocols are essential when handling (S)-5-hydroxy-N-phenyldodecanamide?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Monitor airborne concentrations with OSHA-compliant sensors .
- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields while maintaining stereochemical integrity during synthesis?
- Methodology :
- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINOL-derived systems) to enhance (S)-configuration retention.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
- In-situ Monitoring : Use FTIR or LC-MS to track reaction progress and minimize side reactions .
Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR splitting or GC/MS fragmentation patterns)?
- Methodology :
- Cross-Validation : Compare experimental NMR/GC/MS data with computational predictions (DFT for NMR, NIST database for MS).
- Isotopic Labeling : Introduce ²H or ¹³C labels to trace fragmentation pathways in MS .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
Q. What strategies can mitigate hygroscopicity or instability in (S)-5-hydroxy-N-phenyldodecanamide during storage?
- Methodology :
- Lyophilization : Freeze-dry the compound to remove residual solvents/water.
- Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation .
- Additive Screening : Test antioxidants (e.g., BHT) or desiccants (molecular sieves) in storage containers .
Q. How to investigate the compound’s potential biological activity (e.g., quorum sensing inhibition)?
- Methodology :
- Assay Design : Use bacterial reporter strains (e.g., Pseudomonas aeruginosa lux-based systems) to measure inhibition of autoinducer production.
- Dose-Response Curves : Test 0.1–100 µM concentrations in LB broth, monitoring bioluminescence or virulence factor expression .
- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length) to identify critical structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
